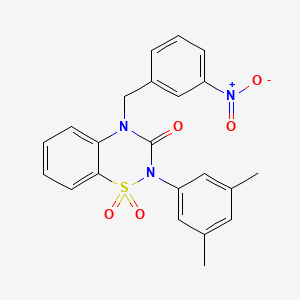

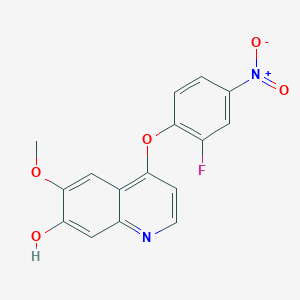

2-(3,5-二甲苯基)-4-(3-硝基苄基)-2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for its pharmacological relevance. These derivatives have been studied for their biological, medicinal, and industrial applications due to their unique chemical structure and properties .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine derivatives typically involves the use of commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. An efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are closely related to the compound , has been reported to involve a ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions that promote carbon-sulfur bond formation . Additionally, solid-phase synthesis methods have been developed for the synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which allow for the creation of a large number of compounds with high purity, indicating the potential for efficient synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine derivatives can be characterized by X-ray diffraction analysis. For example, a related compound, 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, was analyzed to reveal the stabilizing hydrogen bonds in its crystal packing. Non-covalent interaction analysis and Hirshfeld surface mapping were used to identify intermolecular interactions, which are crucial for understanding the molecular environment and potential binding sites for biological interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-benzothiadiazine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 2,3-dihydrobenzothiazol-1,1-dioxide and 2,3-dihydro-1,4-benzothiazin-3-one nitroderivatives from polynitrobenzamides involves nucleophilic substitution reactions, oxidation of sulfur atoms, and cyclization reactions . These reactions highlight the potential pathways for modifying the benzothiadiazine core to introduce various substituents, such as nitro groups, which are present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine derivatives are influenced by their molecular structure. The presence of substituents like nitro groups and sulfone moieties can affect the compound's solubility, stability, and reactivity. For example, the presence of two methyl groups at the 3-position of the thiadiazine ring in a related compound was shown to affect its binding in the ligand-binding domain of AMPA receptors, suggesting that similar steric and electronic effects could be expected for the compound . Additionally, the crystal structures of triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides provide insights into the solid-state properties and potential intermolecular interactions of sulfone-containing heterocycles .

科学研究应用

合成方法

新的合成方法

已经开发出合成 1,2,4-苯并噻二嗪-3-酮 1,1-二氧化物衍生物的创新方法,包括 2-(3,5-二甲苯基)-4-(3-硝基苄基)-2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物。这些方法涉及还原、氢解和环化等反应,以创建苯并噻二嗪二氧化物的各种衍生物 (Migliara, Petruso, & Sprio, 1979)。

扩环和新型杂环系统

不同化合物与苯并噻二嗪-3-酮 1,1-二氧化物的反应会导致扩环,从而形成新型的九元杂环系统。这个过程展示了这些化合物在创建多样化学结构方面的多功能性 (Schläpfer-Dähler & Heimgartner, 1993)。

药物化学和药物发现

抗病毒活性

一些 1,2,4-苯并噻二嗪的衍生物,包括与 2-(3,5-二甲苯基)-4-(3-硝基苄基)-2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物相似的结构,已经显示出潜在的抗病毒活性。这使得它们成为药物化学领域的一个关注对象 (Ivanova et al., 2012)。

PI3Kδ 抑制剂

新型 2H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物衍生物已被合成并评估为 PI3Kδ 抑制剂,这在癌症研究和治疗中很重要。这突显了苯并噻二嗪二氧化物在靶向癌症治疗中的潜力 (Gong et al., 2019)。

化学性质和反应

- 固相合成:已经开发出 1,2,4-苯并噻二嗪-3-酮 1,1-二氧化物的第一个固相合成,展示了合成这些化合物的有效且多功能的方法。该方法对药物发现过程具有重要意义 (Makino, Nakanishi, & Tsuji, 2003)。

属性

IUPAC Name |

2-(3,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-15-10-16(2)12-19(11-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFXTLJCXAOYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)